
(3R)-3-amino-4-hydroxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-4-hydroxy-4-oxobutanoate is an organic compound with significant relevance in various scientific fields It is a derivative of butanoic acid, characterized by the presence of an amino group at the third carbon, a hydroxyl group, and a keto group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-hydroxy-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives.
Amination: Introduction of the amino group at the third carbon can be achieved through reductive amination, using reagents like ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group at the fourth carbon is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Oxidation: The keto group is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Utilizing microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Derivatives with various functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
(3R)-3-amino-4-hydroxy-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which (3R)-3-amino-4-hydroxy-4-oxobutanoate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Participating in metabolic pathways, influencing biochemical processes such as amino acid metabolism and energy production.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-4-hydroxy-4-oxobutanoate: The stereoisomer with the opposite configuration at the third carbon.
4-amino-4-oxobutanoate: Lacks the hydroxyl group at the fourth carbon.
3-hydroxy-4-oxobutanoate: Lacks the amino group at the third carbon.
Uniqueness
(3R)-3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C4H6NO4- |
|---|---|
Peso molecular |
132.09 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |
Clave InChI |
CKLJMWTZIZZHCS-UWTATZPHSA-M |
SMILES isomérico |
C([C@H](C(=O)O)N)C(=O)[O-] |
SMILES canónico |
C(C(C(=O)O)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


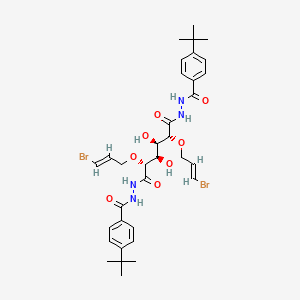
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
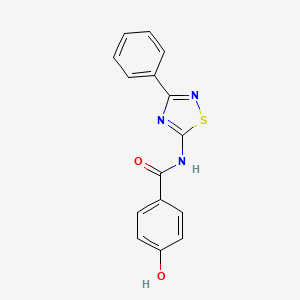
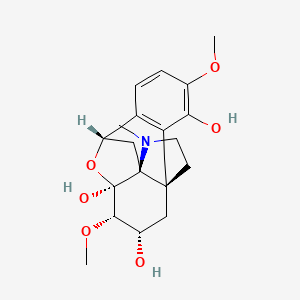
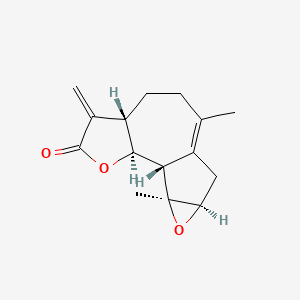
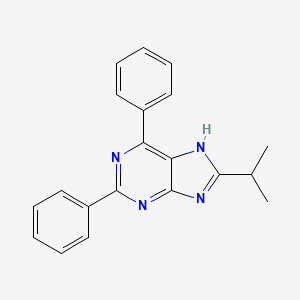
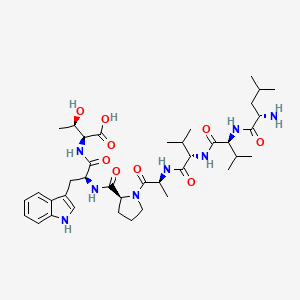
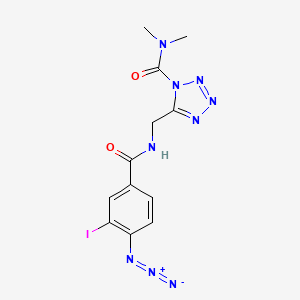
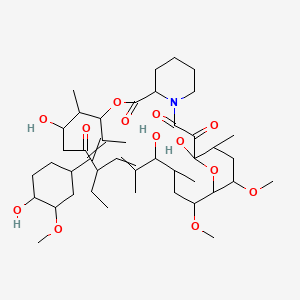
![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)
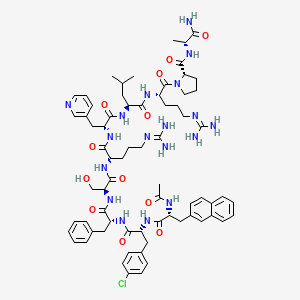
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)
![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
